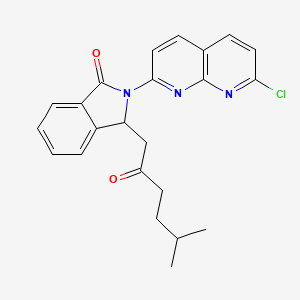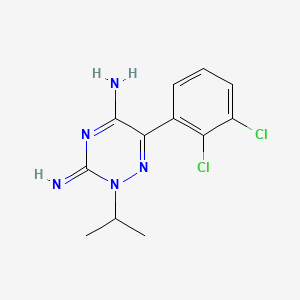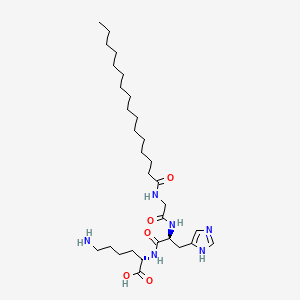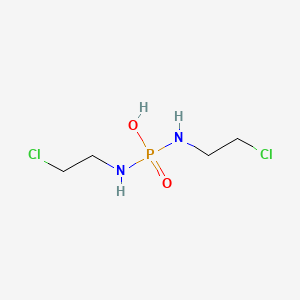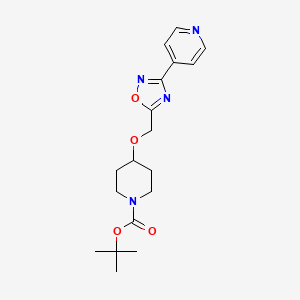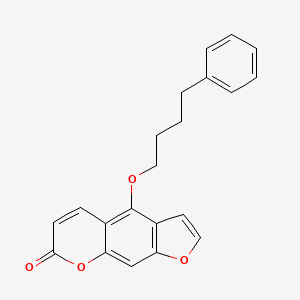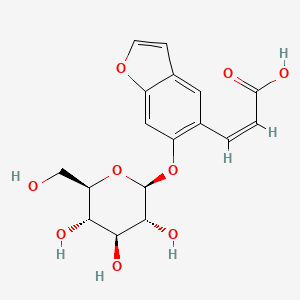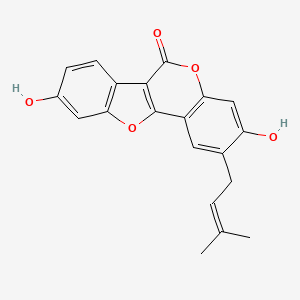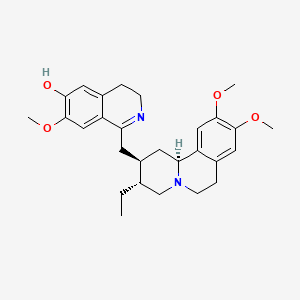
Pamicogrel
概要
説明
Molecular Structure Analysis
The molecular formula of Pamicogrel is C25H24N2O4S . The InChI key is ISCHOARKJADAKJ-UHFFFAOYSA-N . The structure includes a pyrrole ring and a thiazole ring, both of which are heterocyclic compounds containing nitrogen and sulfur respectively .Physical And Chemical Properties Analysis
Pamicogrel has a molar mass of 448.54 g/mol . The density of Pamicogrel is 1.2±0.1 g/cm^3 . The boiling point is 600.3±65.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C .科学的研究の応用
Cardiovascular Disease Management
Pamicogrel, as a cyclooxygenase (COX) inhibitor , has been primarily researched for its role in managing cardiovascular diseases . It exhibits potent antiplatelet activity , which is crucial in preventing thrombotic events in conditions like chronic arterial occlusion . Its ability to inhibit platelet aggregation more effectively than traditional drugs like acetylsalicylic acid positions it as a potential candidate for treating patients at high risk of arterial thrombosis.
Ischemic Brain Injury Prophylaxis and Treatment
Research indicates that Pamicogrel may have therapeutic benefits in both the prevention and treatment of ischemic brain injury . This application is particularly significant given the limited treatment options currently available for such injuries, which are often caused by strokes or other forms of cerebral ischemia.
Anti-Inflammatory Effects
While Pamicogrel’s anti-inflammatory effects are not as pronounced as its antiplatelet effects, it has been noted to have a lower gastro-ulcerogenicity compared to acetylsalicylic acid . This suggests a safer profile for long-term use, especially in patients who require chronic administration of COX inhibitors but are at risk of gastrointestinal complications.
Platelet Function Modulation
Pamicogrel has been shown to inhibit platelet aggregation induced by various agonists, including arachidonic acid and collagen, which are key players in the platelet activation process . This modulation of platelet function is essential in the research of hemostatic disorders and the development of targeted therapies.
Potential in Translational Medicine
The drug’s properties extend to translational medicine applications, where it could be used as a comparative agent in studies exploring new antiplatelet therapies . Its potent inhibitory effects make it a valuable reference point for evaluating the efficacy of novel compounds.
Pharmacological Research
Pamicogrel serves as an important pharmacological tool in understanding the mechanisms of COX inhibition and its effects on platelet aggregation . This research is vital for the development of drugs with improved efficacy and safety profiles for conditions associated with excessive platelet aggregation.
作用機序
Target of Action
Pamicogrel is primarily a cyclooxygenase (COX) inhibitor . Cyclooxygenase is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions. By inhibiting COX, Pamicogrel can effectively reduce the production of these prostaglandins .
Mode of Action
As a COX inhibitor, Pamicogrel interacts with its target by binding to the active site of the COX enzyme, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in processes such as inflammation, pain sensation, and platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Pamicogrel is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting the COX enzyme, Pamicogrel disrupts this pathway, leading to a decrease in the production of prostaglandins . This can have downstream effects such as reduced inflammation and decreased platelet aggregation .
Result of Action
The primary result of Pamicogrel’s action is a reduction in platelet aggregation, due to its inhibition of prostaglandin production . This makes it a potential therapeutic agent for conditions where platelet aggregation is a problem, such as in thrombotic diseases . It was under development for its anti-platelet-aggregation effects .
Safety and Hazards
Pamicogrel is classified as toxic . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to move to fresh air and give oxygen if breathing is difficult . If swallowed, the mouth should be rinsed out with copious amounts of water and medical advice should be sought .
特性
IUPAC Name |
ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHOARKJADAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048804 | |
| Record name | Pamicogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pamicogrel | |
CAS RN |
101001-34-7 | |
| Record name | Pamicogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101001-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamicogrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamicogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMICOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pamicogrel?
A1: Pamicogrel functions as a cyclooxygenase inhibitor, specifically targeting platelet aggregation. [] While its precise mechanism remains undefined in the provided abstracts, this classification suggests it likely interferes with the cyclooxygenase enzyme involved in thromboxane A2 synthesis, a potent platelet activator. This inhibition ultimately prevents platelet clumping and thrombus formation. []
Q2: What are some of the potential therapeutic applications of Pamicogrel?
A2: Pamicogrel demonstrates potential in both prophylactic and therapeutic settings. Research suggests its usefulness in addressing chronic arterial occlusion. [] Additionally, Pamicogrel shows promise in treating conditions like ischemic brain injury, particularly when arising from compromised cerebral circulation such as cerebral hemorrhage or infarction. [] This points towards potential applications in managing cardiovascular and cerebrovascular diseases. []
Q3: Are there any formulations being explored to enhance Pamicogrel delivery?
A3: Yes, research explores different formulations to potentially improve Pamicogrel administration and effectiveness. One such approach involves incorporating Pamicogrel into an oral enteric preparation alongside aspirin. [] This formulation aims to mitigate the gastrointestinal side effects often associated with aspirin use. Another approach investigates the development of dispersible tablets containing Pamicogrel. [] This format aims to achieve faster disintegration and dissolution, leading to potentially quicker absorption and enhanced bioavailability compared to conventional tablets or capsules. []
Q4: What other drugs are often mentioned in conjunction with Pamicogrel within the context of cardiovascular disease treatment?
A4: Several other medications, often classified as antiplatelet or anticoagulant agents, are mentioned alongside Pamicogrel in the context of cardiovascular disease management. These include clopidogrel, prasugrel, ticagrelor, sarpogrelate, and anagrelide, among others. [, ] The co-formulation of Pamicogrel with aspirin in specific preparations highlights their potential synergistic effects in addressing cardiovascular conditions. [] The inclusion of Pamicogrel in a broader class of anticoagulants in dispersible tablet formulations further emphasizes its potential role within a multi-faceted approach to treating cardiovascular and related diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



